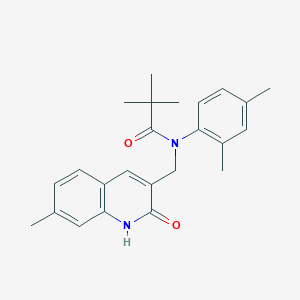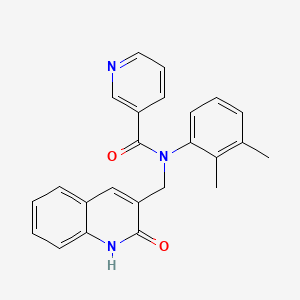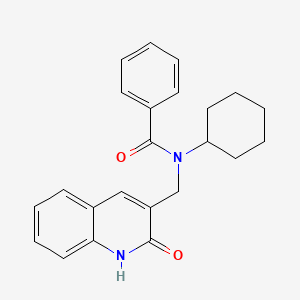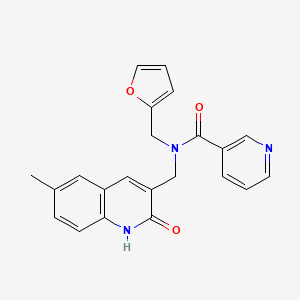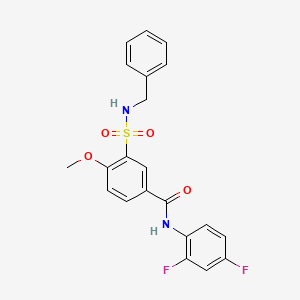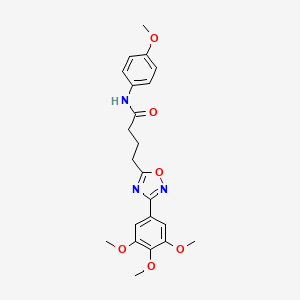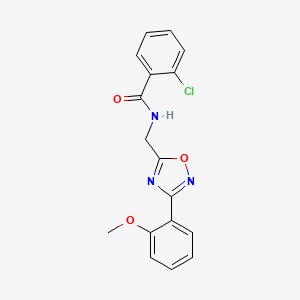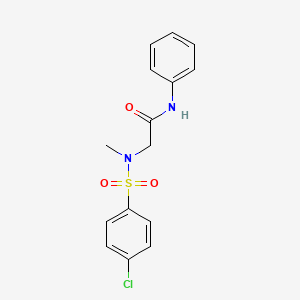
2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide, also known as BDCB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BDCB is a sulfonamide derivative that is synthesized using a specific method, which will be discussed in detail in This paper aims to provide an overview of BDCB, including its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用机制
The mechanism of action of 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide is not fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways. 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. Additionally, 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cell survival. By inhibiting these enzymes and pathways, 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide may be able to induce apoptosis in cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide can induce apoptosis in cancer cells by activating caspase enzymes. 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has also been shown to inhibit the migration and invasion of cancer cells. Additionally, 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide can reduce tumor growth and improve survival rates in animal models.
实验室实验的优点和局限性
2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has several advantages for lab experiments. It is a cost-effective option for scientific research, as the synthesis method has been optimized to produce high yields of the compound. Additionally, 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has shown promising results in various scientific research applications, making it a valuable tool for studying cancer, inflammation, and bacterial infections. However, there are also limitations to using 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide in lab experiments. One limitation is that the mechanism of action of 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide is not fully understood, which can make it difficult to interpret results. Additionally, 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has not yet been studied extensively in clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
For research on 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide include further investigation of its mechanism of action, clinical trials to determine safety and efficacy in humans, and exploration of its potential as an antibacterial agent.
合成方法
2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide is synthesized using a multi-step process that involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with N-benzyl-2-aminobenzenesulfonamide in the presence of a base to form an intermediate. This intermediate is then reacted with 4-chloro-2-methylaniline and acetic anhydride to yield the final product, 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide. The synthesis method for 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has been optimized to produce high yields of the compound, making it a cost-effective option for scientific research.
科学研究应用
2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has shown promising results in various scientific research applications. It has been studied for its potential therapeutic applications in treating cancer, inflammation, and bacterial infections. 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has also been studied for its antibacterial properties, with promising results in inhibiting the growth of various bacterial strains.
属性
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-18(11-15(19)17-13-5-3-2-4-6-13)22(20,21)14-9-7-12(16)8-10-14/h2-10H,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNJQICXXNMAON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-phenylglycinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

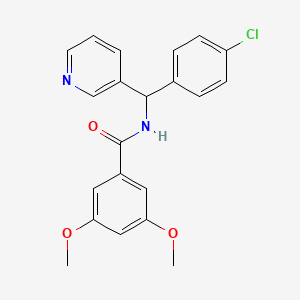
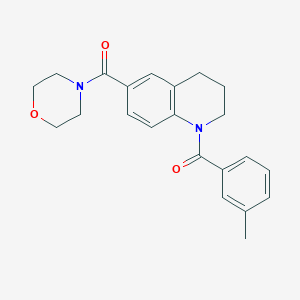

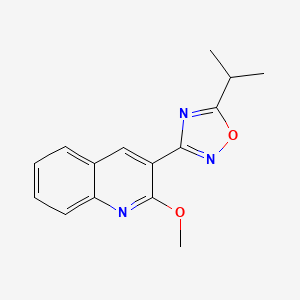
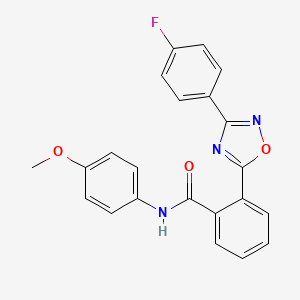
![N-[2-methyl-6-(propan-2-yl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714826.png)
